
4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone, also known as NAPH, is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. This molecule is a member of the phthalazinone family and has a molecular weight of 308.3 g/mol.
Mecanismo De Acción
The mechanism of action of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone is not fully understood. However, it is believed that this compound interacts with proteins and other biomolecules in cells, leading to changes in their conformation and function. This interaction may be due to the presence of the nitro and phthalazinone groups in the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have reported that this compound can inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone in lab experiments is its fluorescence property, which allows for easy detection and imaging of cells and tissues. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It is not water-soluble, which can make it difficult to use in aqueous environments. In addition, it can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone. One area of interest is the development of new synthesis methods that can yield this compound in higher yields and with greater purity. Another area of research is the development of new applications for this compound in scientific research. For example, this compound could potentially be used as a fluorescent probe for imaging specific proteins or cellular structures. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its fluorescence property makes it an ideal candidate for use as a fluorescent probe in biological imaging. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone involves the reaction of 4-nitrobenzylamine with phthalic anhydride in the presence of an acid catalyst. The resulting product is then reduced using a suitable reducing agent to yield this compound. This synthesis method has been optimized to obtain high yields of pure this compound.
Aplicaciones Científicas De Investigación
4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of fluorescence microscopy. This compound is a fluorescent molecule that emits a green fluorescence when excited with light of a specific wavelength. This property makes it an ideal candidate for use as a fluorescent probe in biological imaging.
Propiedades
IUPAC Name |
4-[(4-nitroanilino)methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15-13-4-2-1-3-12(13)14(17-18-15)9-16-10-5-7-11(8-6-10)19(21)22/h1-8,16H,9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMGMZDMSIWUJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

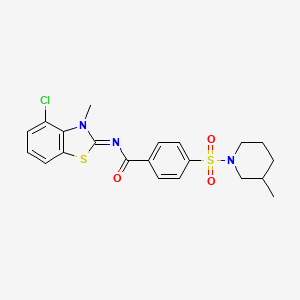
![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)
![9-(2-ethoxyethyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2387604.png)
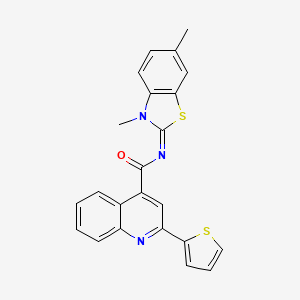

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide](/img/structure/B2387608.png)
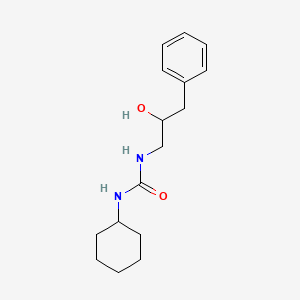
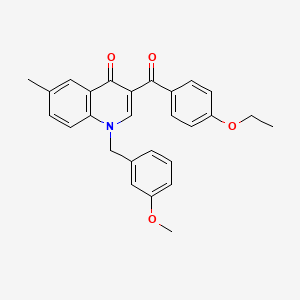

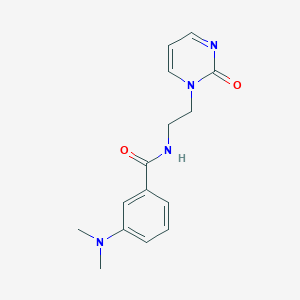
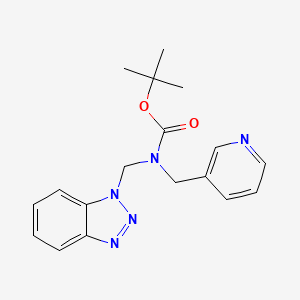
![1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2387616.png)

